Isophthalyldihydrazid

Übersicht

Beschreibung

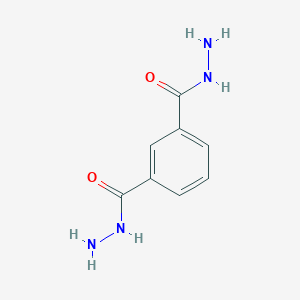

Isophthalic dihydrazide (IPZ) is a chemical compound that has been studied for its potential use in various applications due to its unique structural and chemical properties. The compound has been incorporated into metal complexes, which have been characterized and analyzed for their structural and thermal properties . Additionally, derivatives of isophthalic dihydrazide have been synthesized, such as N,N'-bis(2-salicyloyl)isophthalic acid dihydrazide, which has shown good thermal stability and potential applications in enhancing the thermal stability of PVC .

Synthesis Analysis

The synthesis of isophthalic dihydrazide derivatives has been explored in recent research. For instance, N,N'-bis(2-salicyloyl)isophthalic acid dihydrazide was synthesized using salicylhydrazide and isophthaloyl chloride as raw materials, with DMF as a solvent and triethylamine as an antacid. The reaction conditions were optimized to achieve a high yield of 79.3% . This demonstrates the feasibility of synthesizing isophthalic dihydrazide derivatives under controlled laboratory conditions.

Molecular Structure Analysis

The molecular structure of isophthalic dihydrazide complexes has been extensively studied. For example, complexes of IPZ with Cu(II), Ni(II), and Co(II) have been prepared and characterized using various spectroscopic techniques. The data suggest a polymeric octahedral structure for MCl2(IPZ)·H2O complexes and a sulfate-bridged four-coordinate polymeric structure for MSO4(IPZ)·H2O complexes . These findings provide insight into the coordination chemistry of isophthalic dihydrazide with transition metals.

Chemical Reactions Analysis

Isophthalic dihydrazide and its derivatives exhibit interesting reactivity patterns. For instance, a borazaaromatic analogue of isophthalic acid, which is structurally related to IPZ, has been shown to undergo spontaneous dehydration in solution to form linear oligoanhydrides. These oligoanhydrides can be hydrolyzed back to the starting material under appropriate conditions . This reversible reaction highlights the dynamic behavior of isophthalic dihydrazide analogues in different states.

Physical and Chemical Properties Analysis

The physical and chemical properties of isophthalic dihydrazide complexes have been investigated through elemental analysis, magnetic moment measurements, and various spectroscopic methods. Thermogravimetric studies indicate that the thermal stability of these complexes varies depending on the metal ion, with the order of stability being Ni(II) > Co(II) > Cu(II) . Additionally, the synthesized N,N'-bis(2-salicyloyl)isophthalic acid dihydrazide has been shown to possess good thermal stability, which could be beneficial for its application in enhancing the thermal properties of materials like PVC .

Wissenschaftliche Forschungsanwendungen

Fluoreszenz-Relais-Verbesserung

Isophthalyldihydrazid wurde in der sequentiellen Erkennung von La3+ und CN− Ionen in wässrigem Medium mit fluoreszenz-relais-verbesserung eingesetzt . Dies ist auf die durch Metallionen verstärkte Fluoreszenz (CHEF) und die effektive Interferenz bei der photoinduzierten Elektronentransfer (PET)-Löschung durch Anionen zurückzuführen .

Aggregationsinduzierte verstärkte Emission (AIEE)

Der auf this compound basierende Schiff-Base-Rezeptor H2L wurde für die sequentielle Erkennung von La3+ und CN− Ionen in wässrigem Medium mit Fluoreszenz-Relais-Verbesserung untersucht . Die fluoreszierenden Aggregate von H2L wurden durch die Methode der Umfällung synthetisiert, um die schwache Fluoreszenzeigenschaft des La3+-Ions durch den Mechanismus der aggregationsinduzierten verstärkten Emission (AIEE) zu überwinden .

Nukleationsmechanismus von PAID für die PLLA-Kristallisation

This compound wurde im Nukleationsmechanismus von PAID für die PLLA-Kristallisation verwendet . Eine vorläufige theoretische Analyse wurde mittels DMol3-Berechnung der MS-Software durchgeführt, und die optimierte Geometrie-Struktur und die Energie der Grenzorbitale von PAID und PLLA mit sich wiederholenden Einheiten wurden erhalten .

Thermisch latentes Härtungsmittel

This compound wurde als thermisch latentes Härtungsmittel verwendet . Der vorbereitete Dichtklebstoff wurde zwischen zwei kreuzweise angeordneten ITO-Glassubstraten mit PI-Schichtbeschichtung ausgehärtet .

Vernetzungsdichte für lösungsbasierte Acrylbeschichtungen

Dihydrazide bieten ein hohes Maß an Vernetzungsdichte für lösungsbasierte Acrylbeschichtungen . Dadurch sind sie ein vielseitiges Härtungsmittel für Feststoffdispersionssysteme <svg class="icon" height="16" p-id="1735" t="17092647

Wirkmechanismus

Target of Action

Isophthalic Dihydrazide (IDH) is a versatile compound that primarily targets thermoset resin systems . It is used as a curing agent for epoxy resins, a chain extender for polyurethanes, and a crosslinking agent for acrylics .

Mode of Action

The mode of action of IDH involves the interaction with its targets through its active group, H2NHNC®CNHNH2, where R can be any polyvalent organic radical preferably derived from a carboxylic acid . In epoxy resins, IDH is typically formulated to 1/4 of dihydrazide to each epoxy equivalent . That is, all four of the primary hydrogens will react, each with one epoxy group .

Biochemical Pathways

The biochemical pathways affected by IDH are primarily related to the curing process of epoxy resins and the extension of polyurethane chains . The specific pathways and their downstream effects are complex and depend on the specific formulation and application.

Pharmacokinetics

It may undergo decomposition under high temperatures and in the presence of strong oxidizing agents .

Result of Action

The result of IDH’s action is the formation of highly adhesive and robust materials. For example, in epoxy-based sealing materials, depending on the backbone chain of the chosen dihydrazide, Tg’s over 150°C and pot life over 6 months as cure time of less than a minute can be seen . In acrylic emulsions, IDH can serve as an additional crosslinker, as the emulsion coalesces and cures . As a chain extender for polyurethanes, IDH can be used to increase toughness and reduce yellowing .

Action Environment

The action of IDH can be influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store IDH in a dry, cool place, away from fire sources and flammable substances . The handling of waste should comply with relevant environmental regulations .

Safety and Hazards

Zukünftige Richtungen

Isophthalic dihydrazide has been used as a curing agent for epoxy resins in one-component formulations . It has potential applications in the fabrication of highly adhesive epoxy-based sealing materials for advanced LC displays .

Relevant Papers

- "Insight into the Role of a Isophthalic Dihydrazide Derivative Containing Piperonylic Acid in Poly(L-lactide) Nucleation: Thermal Performances and Mechanical Properties" .

- "Using Dihydrazides as Thermal Latent Curing Agents in Epoxy-Based Sealing Materials for Liquid Crystal Displays" .

- "Dihydrazides - The Versatile Curing Agent for Solid Dispersion Systems" .

Eigenschaften

IUPAC Name |

benzene-1,3-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c9-11-7(13)5-2-1-3-6(4-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTHLMXOSUFZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038813 | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2760-98-7 | |

| Record name | Isophthalic dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2760-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalyl dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002760987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalic dihydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dihydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophthalyl dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHTHALYL DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R51J8KL2JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

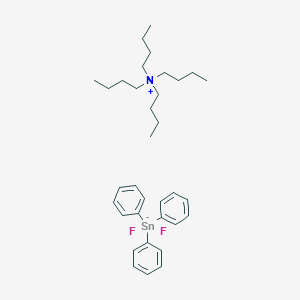

Feasible Synthetic Routes

Q & A

A: Isophthalic dihydrazide serves as a versatile building block in the synthesis of various heterocyclic compounds, particularly polyhydrazides and poly(1,3,4-oxadiazole)s. [, , , , , ] These polymers are of significant interest due to their thermal stability, mechanical strength, and potential applications in high-performance materials.

A: The molecular formula of isophthalic dihydrazide is C8H10N4O2. It has a molecular weight of 194.19 g/mol. []

A: Researchers commonly employ spectroscopic techniques like 1H-NMR, 13C-NMR, IR, and EI-MS to confirm the structure and purity of synthesized isophthalic dihydrazide and its derivatives. [, , , , , ]

A: The rigid aromatic structure of isophthalic dihydrazide contributes to the high glass transition temperatures (Tg) observed in its derived polymers, particularly poly(1,3,4-oxadiazole)s. [, , , , , , ] These polymers often display Tgs above 200 °C, making them suitable for applications requiring thermal stability.

A: The rigid aromatic structure of isophthalic dihydrazide can lead to enhanced mechanical strength in the resulting polymers. [, ] For instance, films cast from isophthalic dihydrazide-based polyoxadiazoles are often described as flexible and tough.

A: Yes, researchers have incorporated isophthalic dihydrazide derivatives, specifically bistriazole compounds derived from it, into sulfonated poly(arylene ether) block copolymers for proton conductive membranes. [] These membranes displayed promising proton conductivity under humidified conditions.

A: Isophthalic dihydrazide acts as a key precursor for synthesizing tetra-aza macrocyclic scaffolds incorporating oxadiazole, thiadiazole, and triazole rings. [] These macrocycles have shown potential biological activities, including antibacterial and antioxidant properties.

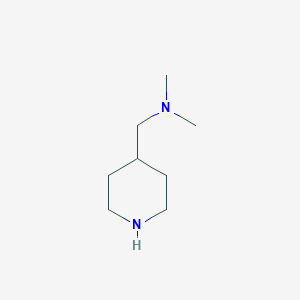

A: Studies on poly(L-lactide) (PLLA) systems reveal that isophthalic dihydrazide derivatives, such as N,N'-isophthalic bis(piperonylic acid) dihydrazide (PAID), can function as effective nucleating agents. [] This nucleation effect promotes PLLA crystallization, impacting its thermal and mechanical properties.

A: While isophthalic dihydrazide is a commonly used monomer, alternative aromatic dihydrazides or dicarboxylic acids can be employed to synthesize similar polymers. [, , ] The choice of alternative monomers depends on the desired properties of the final polymer.

ANone: While specific safety data might require further investigation, it's crucial to handle isophthalic dihydrazide and related compounds with appropriate laboratory precautions, including personal protective equipment, as with any chemical reagent. Consulting the material safety data sheet (MSDS) is always recommended.

A: Publications often detail the specific analytical techniques employed. Refer to the "Materials and Methods" sections of the research articles for comprehensive information on the instruments, parameters, and validation procedures used. [, , ]

A: Despite its advantages, limitations of using isophthalic dihydrazide include the potential for reduced solubility in some solvents, particularly for the cyclodehydrated oxadiazole polymers. [, ] Additionally, the thermal cyclodehydration process requires careful control to achieve the desired polymer structure and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)